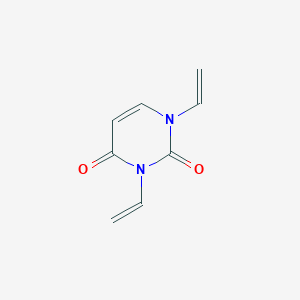![molecular formula C6H11N3O2 B14332802 [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile CAS No. 106873-98-7](/img/structure/B14332802.png)
[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile is an organic compound with the molecular formula C6H11N3O2 It is characterized by the presence of a hydrazone group and two hydroxyethyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile typically involves the reaction of hydrazine hydrate with ethylene oxide to form bis(2-hydroxyethyl)hydrazine. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its hydrazone group allows it to participate in redox reactions and act as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bis(2-hydroxyethyl)hydrazine]: Similar structure but lacks the acetonitrile group.
[Bis(2-hydroxyethyl)hydrazone]: Similar hydrazone group but different substituents.
Uniqueness
[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile is unique due to its combination of hydroxyethyl and hydrazone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-[bis(2-hydroxyethyl)hydrazinylidene]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-1-2-8-9(3-5-10)4-6-11/h2,10-11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBICFWBHHPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)N=CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70762628 |
Source


|
| Record name | [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70762628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-98-7 |
Source


|
| Record name | [Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70762628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

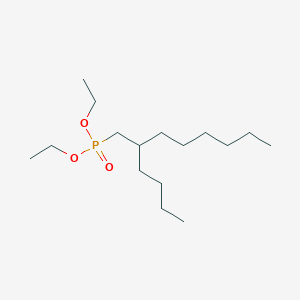
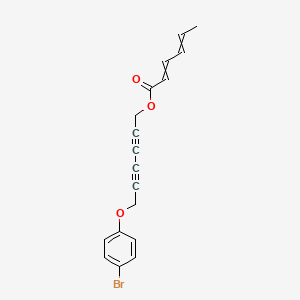
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
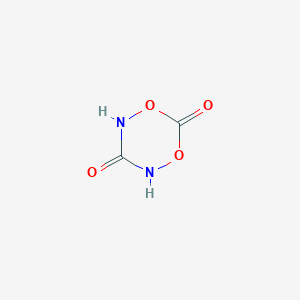
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
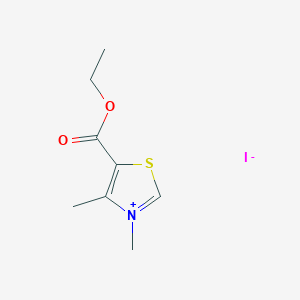

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)

![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)

